Alantrypinone

Beschreibung

Contextualization as a Natural Product

Natural products, the vast and diverse chemical compounds produced by living organisms, have long been a source of inspiration for new medicines and scientific understanding. Alantrypinone is a prime example of such a molecule, originating from the metabolic processes of certain fungi.

This compound is primarily known as a fungal metabolite. researchgate.net It was first isolated from the fungus Penicillium thymicola. researchgate.netsemanticscholar.orgnih.govresearchgate.net Subsequent research has identified its presence in other fungal species as well, including Aspergillus sp. YL-6, an endophytic fungus found in the allelopathic plant Pleioblastus amarus, and strains of Aspergillus terreus. mdpi.comresearchgate.net The production of this compound has also been noted in other Penicillium species. researchgate.net While predominantly of fungal origin, its discovery in an endophytic fungus associated with a plant hints at the complex chemical interplay within ecosystems. mdpi.com

Table 1: Fungal Sources of this compound

| Fungal Species | Reference |

| Penicillium thymicola | researchgate.netsemanticscholar.orgnih.govresearchgate.net |

| Aspergillus sp. YL-6 | mdpi.com |

| Aspergillus terreus | researchgate.net |

| Other Penicillium species | researchgate.net |

| Eupenicillium fungus | semanticscholar.org |

| Deep-Sea Fungus Aspergillus fumigatus AF1 | mdpi.com |

The chemical structure of this compound places it within two significant classes of natural products: alkaloids and diterpenoids. Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. nih.gov this compound's structure, which incorporates nitrogen atoms within a complex heterocyclic framework, firmly categorizes it as an alkaloid. nih.govresearchgate.net Specifically, it is classified as a spiroquinazoline (B1250128) alkaloid. semanticscholar.orgresearchgate.net

Simultaneously, the core skeleton of this compound is derived from a twenty-carbon precursor, which is the defining characteristic of diterpenoids. ontosight.ai Diterpenoid alkaloids are a subclass of alkaloids that possess a carbon skeleton derived from diterpenes. nih.gov This dual classification highlights the biosynthetic complexity of this compound, which involves pathways common to both alkaloid and terpenoid synthesis.

Historical Perspective of Discovery and Initial Isolation

The discovery of this compound was a result of a targeted search for novel, biologically active compounds from fungal cultures. researchgate.net In 1998, it was isolated from the fungus Penicillium thymicola. semanticscholar.org The initial isolation yielded 18 mg of the compound from 2 liters of fungal broth. semanticscholar.org The structure of this compound was elucidated through spectroscopic methods, and its absolute configuration was confirmed by X-ray crystallography. researchgate.net The discovery was driven by the search for inhibitors of insect GABA receptors, highlighting the early interest in its potential applications. semanticscholar.org

Significance in Chemical Biology and Organic Synthesis

This compound's unique structure and biological activity have made it a significant molecule in both chemical biology and organic synthesis.

In the field of chemical biology , this compound is recognized for its insecticidal properties, acting as a selective antagonist for insect GABA (gamma-aminobutyric acid) receptors. semanticscholar.orgresearchgate.net This selectivity makes it a lead compound for the development of potentially safer insecticides. researchgate.net Its ability to interact with specific biological targets has spurred further research into its mechanism of action and the structure-activity relationships of its derivatives.

From the perspective of organic synthesis , the complex, polycyclic, and stereochemically rich structure of this compound presents a formidable challenge that has attracted the attention of synthetic chemists. The development of total syntheses for this compound and its enantiomer, ent-alantrypinone, has led to the innovation of new synthetic methodologies. nih.govacs.org Strategies such as the hetero-Diels-Alder reaction and biomimetic transannular cyclizations have been employed to construct its intricate framework. acs.org The synthesis of this compound and its analogues not only demonstrates the power of modern organic chemistry but also provides access to larger quantities of these compounds for further biological evaluation. researchgate.netacs.org

Structure

2D Structure

3D Structure

Eigenschaften

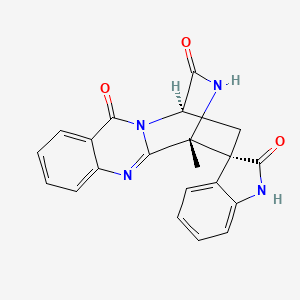

Molekularformel |

C21H16N4O3 |

|---|---|

Molekulargewicht |

372.4 g/mol |

IUPAC-Name |

(1'R,3R,12'R)-12'-methylspiro[1H-indole-3,16'-2,10,13-triazatetracyclo[10.2.2.02,11.04,9]hexadeca-4,6,8,10-tetraene]-2,3',14'-trione |

InChI |

InChI=1S/C21H16N4O3/c1-20-18-22-13-8-4-2-6-11(13)17(27)25(18)15(16(26)24-20)10-21(20)12-7-3-5-9-14(12)23-19(21)28/h2-9,15H,10H2,1H3,(H,23,28)(H,24,26)/t15-,20+,21+/m1/s1 |

InChI-Schlüssel |

COXWNIZQNAMTQL-NQERJWCQSA-N |

Isomerische SMILES |

C[C@]12C3=NC4=CC=CC=C4C(=O)N3[C@H](C[C@@]15C6=CC=CC=C6NC5=O)C(=O)N2 |

Kanonische SMILES |

CC12C3=NC4=CC=CC=C4C(=O)N3C(CC15C6=CC=CC=C6NC5=O)C(=O)N2 |

Synonyme |

alan-trypinone alantrypinone |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies

Total Synthesis of Alantrypinone

The total synthesis of this compound has been a subject of considerable research, leading to the development of several elegant and efficient strategies. These approaches can be broadly categorized into those relying on cycloaddition reactions and those inspired by plausible biosynthetic pathways.

Hetero-Diels-Alder Cycloaddition Approaches

A prominent and successful strategy for the construction of the this compound core involves a hetero-Diels-Alder reaction. nih.govacs.orgnih.gov This powerful C-C and C-N bond-forming reaction allows for the rapid assembly of the complex polycyclic framework from simpler precursors.

The following table summarizes a representative hetero-Diels-Alder reaction in the synthesis of this compound:

| Diene | Dienophile | Key Reaction Type | Product Core | Ref |

| Pyrazine (B50134) Diene | 3-Methyleneoxindole | Hetero-Diels-Alder | Spiro-oxindole | acs.org |

A critical aspect of the hetero-Diels-Alder approach is controlling the stereochemical outcome of the cycloaddition. The reaction between the pyrazine diene and the oxindole (B195798) substrate exhibits high regioselectivity and, notably, exo selectivity. nih.govacs.org This means that the dienophile adds to a specific face of the diene and in a particular orientation, leading to the desired relative stereochemistry of the newly formed stereocenters in the this compound core. The stereoselectivity of these cycloadditions can be influenced by factors such as solvent polarity and the use of Brønsted or Lewis acid catalysts. researchgate.net For instance, Brønsted acids have been shown to catalyze the cycloaddition step and enhance the exo selectivity, which is advantageous for the synthesis of spiroquinazoline (B1250128) alkaloids like this compound. researchgate.netresearchgate.net

Factors influencing stereoselectivity in the hetero-Diels-Alder reaction:

| Factor | Effect on Selectivity | Ref |

| Solvent Polarity | Can control stereoselectivity | researchgate.net |

| Brønsted Acid Catalysis | Improves exo selectivity | researchgate.net |

| Lewis Acid Catalysis | Can control selectivity | researchgate.net |

Biomimetic and Semisynthetic Pathways

Inspired by the likely biosynthetic origin of this compound, researchers have also explored biomimetic and semisynthetic approaches. These strategies often involve key transformations that are thought to mimic the way nature assembles this complex molecule.

One such biomimetic strategy involves a transannular iminium ion cyclization. In the synthesis of ent-alantrypinone, the enantiomer of the natural product, an N-acyliminium ion cyclization was a pivotal step. acs.org This reaction converts an enamide intermediate into a bridged indole (B1671886) structure, which can then be rearranged to the desired oxindole core. acs.org This type of cyclization is a powerful tool for constructing complex ring systems and is believed to be involved in the biosynthesis of various indole alkaloids. a2bchem.com

Oxidative rearrangements are another key feature of biomimetic syntheses in the quinazolinone alkaloid family. For instance, in the synthesis of the related natural product (–)-serantrypinone, a synthetic sequence mimicking Kende's racemic synthesis of this compound was employed. rsc.org This included an oxidative rearrangement of an intermediate by treatment with N-bromosuccinimide, followed by hydrogenolysis to furnish the spiro-oxindole core. rsc.org Such oxidative processes are crucial for installing the correct oxidation state and functionality in the final natural product.

Other Strategic Approaches in Total Synthesis

Beyond the more common strategies, other notable approaches have been employed in the total synthesis of this compound and its enantiomer. These methods highlight the versatility of modern synthetic chemistry in assembling complex molecular architectures.

A key strategic step in the synthesis of ent-alantrypinone, the enantiomer of the natural product, involves an isomerization reaction promoted by the lithium aluminate complex, Li[Me(3)AlSPh]. acs.orgnih.gov This reagent facilitates the conversion of an iminobenzoxazine intermediate into a quinazolinone. acs.orgnih.gov This transformation is a crucial part of a sequence that begins with the acylation of a dipeptide, derived from L-tryptophan methyl ester and isatoic anhydride, with N-Fmoc-S-methylcysteine acid chloride to form a tripeptide. researchgate.net This tripeptide is then converted to the iminobenzoxazine. researchgate.net The subsequent Li[Me(3)AlSPh]-promoted rearrangement to the quinazolinone is thought to proceed through an iminothioester intermediate. researchgate.net This cyclodehydration method is a modification of the Ganesan-Mazurkiewicz cyclization. researchgate.net The use of [Me3AlSPh]Li has also been noted for its role in the deprotection of Fmoc-protected amino acid derivatives. researchgate.netresearchgate.net

The formation of the bridged indole core of ent-alantrypinone is achieved through an N-acyliminium ion cyclization. acs.orgnih.gov This reaction converts an enamide intermediate into a bridged indole structure. acs.orgnih.gov This cyclization is a critical step in a biomimetic approach that mimics a proposed biosynthetic pathway. acs.org The N-acyliminium ion cyclization provides a powerful method for constructing the complex polycyclic system of this compound from a linear peptide-like precursor. acs.orgnih.govresearchgate.net It is noteworthy that this strategy allows for the synthesis of single enantiomers, with the stereochemical outcome being dependent on the enantiomer of tryptophan used as the starting material. semanticscholar.org

Enantioselective and Stereoselective Synthesis

The presence of multiple stereocenters in this compound necessitates careful control of stereochemistry during its synthesis. Researchers have developed enantioselective and stereoselective methods to access specific stereoisomers of the molecule.

An interesting aspect of this compound chemistry is the observed anionic equilibration between this compound and its C(17) epimer. acs.orgacs.orgnih.govfigshare.com This equilibration can be induced under basic conditions. acs.org It has been proposed that this epimerization does not occur via a retro-Diels-Alder reaction, but rather through an anionic retro-Mannich process. semanticscholar.org This phenomenon provides a means to control the stereochemistry at the C(13) position (equivalent to C(17) in some numbering schemes). semanticscholar.org This equilibration has been demonstrated for both this compound itself and its ester analogues. acs.orgnih.govfigshare.com The ability to control this epimerization offers a tactical advantage in the synthesis of related spiroquinazoline alkaloids. researchgate.netresearchgate.net

Derivatization and Analog Synthesis

The synthesis of derivatives and analogs of this compound has been pursued to explore their biological activities. researchgate.net A library of this compound derivatives was synthesized to investigate their antagonist activity at insect GABA receptors. researchgate.net These efforts are significant for the development of new insecticides with selective action. researchgate.net Additionally, about 30 racemic synthetic analogs of this compound have been evaluated for GABA binding inhibition. semanticscholar.org This research has identified several compounds with IC50 values in the low micromolar range, comparable to this compound itself. semanticscholar.org

Multicomponent Reaction (MCR) Approaches

The core structure of this compound, a pyrazino[2,1-b]quinazoline-3,6-dione, has been efficiently assembled using multicomponent reactions (MCRs). These reactions are highly valued for their ability to construct complex molecules from simple starting materials in a single step, which is both time and resource-efficient. nih.gov

A key strategy in the synthesis of this compound involves a three-component reaction followed by a hetero-Diels-Alder reaction. researchgate.netresearchgate.net In this approach, anthranilic acid, a protected α-amino acid such as Boc-L-alanine, and an amino acid ester like glycine (B1666218) methyl ester are condensed under microwave irradiation. researchgate.netresearchgate.net This one-pot reaction rapidly forms the central quinazolinone intermediate. researchgate.netresearchgate.net Following the MCR, the synthesis is completed by a hetero-Diels-Alder reaction, which constructs the final pentacyclic system of this compound. researchgate.netresearchgate.netajrconline.org This convergent strategy allows for the modular assembly of the this compound scaffold. sci-hub.se

Other synthetic approaches towards related quinazolinone alkaloids also employ MCRs, highlighting the versatility of this method. For instance, a microwave-assisted, three-component, one-pot reaction has been utilized with various N-Boc-amino acids and amino acid esters to mimic the biosynthetic pathways of related natural products. scielo.brscielo.br Additionally, a highly effective and environmentally friendly microwave-assisted multicomponent polycondensation of amino acids has been developed for the synthesis of new indole-containing pyrazino[2,1-b]quinazoline-3,6-diones. acs.orgnih.gov

| Reaction Step | Components/Reagents | Key Transformation | Reference |

|---|---|---|---|

| Three-Component Reaction | Anthranilic acid, Boc-L-alanine, Glycine methyl ester | Formation of the quinazolinone core | researchgate.netresearchgate.net |

| Hetero-Diels-Alder Reaction | Quinazolinone intermediate, 3-alkylideneoxindole | Construction of the pentacyclic this compound scaffold | researchgate.netresearchgate.netajrconline.org |

Systematic Chemical Modification for Activity Profiling

To explore and enhance the insecticidal activity of this compound, systematic chemical modifications have been undertaken. A significant study involved the synthesis of a series of 34 racemic this compound derivatives to investigate their structure-activity relationships (SAR) as antagonists for housefly GABA receptors. researchgate.netnih.gov The inhibitory activity of these compounds was assessed by their ability to inhibit the binding of a high-affinity non-competitive antagonist, [³H]4'-ethynyl-4-n-propylbicycloorthobenzoate (EBOB), to housefly-head membranes. researchgate.netnih.govsemanticscholar.org

The research yielded several critical insights into the structural requirements for potent antagonist activity: researchgate.netnih.gov

Stereochemistry: There is no significant difference in potency between the natural (+)-alantrypinone and its synthetic racemate, suggesting that the specific stereoconfiguration may not be critical for its activity against the housefly GABA receptor. researchgate.netnih.govsemanticscholar.org

Amide Protons: The amide NH groups at positions 2 and 18 are crucial for high activity. Modification or removal of these protons leads to a decrease in potency. researchgate.netnih.gov

Aromatic Ring: The presence of an aromatic ring at the 16-position is important for maintaining high antagonist activity. A considerable drop in potency was observed for compounds lacking this feature. researchgate.netnih.gov

Substituents at Position 3: Large substituents at the 3-position of the oxindole ring are detrimental to high activity, indicating that this position is sensitive to steric bulk. researchgate.netnih.gov

Further studies have shown that the enantiomers of the natural products, such as ent-alantrypinone, retain some of the GABA inhibition activity. semanticscholar.org The evaluation of approximately 30 synthetic analogs of this compound identified several compounds with IC50 values of 1 μM or better, comparable to this compound itself. semanticscholar.org

| Structural Feature | Observation | Impact on Activity | Reference |

|---|---|---|---|

| Stereochemistry at C-1 and C-4 | Racemic mixture shows similar activity to the natural enantiomer. | Low impact | researchgate.netnih.govsemanticscholar.org |

| Amide NH at positions 2 and 18 | Modifications lead to reduced potency. | High importance | researchgate.netnih.gov |

| Aromatic ring at position 16 | Absence of the ring significantly lowers activity. | High importance | researchgate.netnih.gov |

| Substituents at position 3 | Bulky groups are detrimental. | High importance | researchgate.netnih.gov |

Biosynthetic Pathways and Precursors

Proposed Biosynthetic Origins

The biosynthesis of alantrypinone is thought to originate from the convergence of the terpenoid and amino acid metabolic pathways. ontosight.aicreation.com Key precursors are assembled and modified by a series of dedicated enzymes to construct the characteristic spirocyclic core.

While this compound itself is an alkaloid, its biosynthesis is linked to the diterpenoid pathway through the universal C20 precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). ontosight.airesearchgate.net GGPP is the starting point for a vast array of diterpenoid compounds found in both plants and fungi. researchgate.net In the context of this compound, it is hypothesized that a diterpene intermediate, derived from the cyclization of GGPP, serves as a scaffold upon which the quinazoline (B50416) and spiro-oxindole moieties are constructed.

The core quinazoline ring system of this compound is derived from amino acid precursors. creation.comsemanticscholar.org Anthranilic acid, a non-proteinogenic amino acid, serves as a foundational building block for the quinazolinone portion of the molecule. nih.govresearchgate.net This is a common strategy observed in the biosynthesis of many fungal alkaloids. nih.gov

The spiro-oxindole moiety is derived from tryptophan. semanticscholar.org Specifically, it is proposed that D-tryptophan is incorporated, which is unusual as L-tryptophan is the common enantiomer found in proteins. semanticscholar.org However, it is also possible that L-tryptophan is initially used and later epimerized during the biosynthetic process. semanticscholar.org

Other amino acids, such as alanine (B10760859), are also integral to the this compound structure. semanticscholar.org Alanine, or a derivative like pyruvate (B1213749) or dehydroalanine, is believed to contribute to the formation of the pyrazinoquinazoline-dione ring system. semanticscholar.org In related spiroquinazoline (B1250128) alkaloids, other amino acids like glycine (B1666218) and serine have been observed in similar positions, highlighting the modularity of these biosynthetic pathways. semanticscholar.org

| Precursor | Role in this compound Biosynthesis |

| Geranylgeranyl Diphosphate | Serves as the precursor for the initial diterpenoid scaffold. ontosight.airesearchgate.net |

| Anthranilic Acid | Forms the foundational quinazolinone ring system. nih.govresearchgate.net |

| Tryptophan | Gives rise to the spiro-oxindole portion of the molecule. semanticscholar.org |

| Alanine | Contributes to the formation of the pyrazinoquinazoline-dione ring. semanticscholar.org |

Enzymatic Mechanisms in Biosynthesis

The intricate chemical transformations required to synthesize this compound are orchestrated by a suite of specialized enzymes. While the complete enzymatic cascade has not been fully elucidated, key enzyme classes have been implicated based on the known biosynthetic steps.

The initial step in the terpenoid component of the pathway is catalyzed by diterpene synthases. ontosight.ai These enzymes are responsible for the cyclization of the linear precursor, geranylgeranyl diphosphate, into a complex polycyclic diterpene skeleton. ontosight.ai This cyclized intermediate then undergoes further modifications.

Following the initial cyclization, a series of oxidative modifications are required to functionalize the diterpene scaffold. These reactions are typically carried out by cytochrome P450 monooxygenases. ontosight.ai These enzymes introduce hydroxyl groups and other functionalities that are crucial for the subsequent annulation and rearrangement reactions leading to the final this compound structure. ontosight.ai

Speculative Pathways and Metabolic Intermediates

The precise sequence of events and all the intermediates in the this compound biosynthetic pathway are still a subject of ongoing research and speculation. creation.comresearchgate.netsemanticscholar.org It is proposed that the biosynthesis involves a complex interplay between the diterpene and amino acid-derived fragments.

One proposed pathway involves the initial formation of a diterpene, which is then decorated with the anthranilate- and tryptophan-derived moieties. Another possibility is the pre-formation of the quinazoline-containing core, which then undergoes a Diels-Alder type reaction with a derivative of the diterpene. ajrconline.orgnih.gov

The isolation of related compounds from the same fungal cultures provides clues about potential intermediates. For instance, fumiquinazoline F, which contains the pyrazino[2,1-b]quinazoline-3,6-dione core derived from anthranilic acid, tryptophan, and alanine, is a likely precursor to more complex structures. nih.govebi.ac.uk The oxidative coupling of an additional amino acid to the indole (B1671886) side chain of such a precursor is a known strategy in the biosynthesis of related fungal alkaloids. nih.gov The stereochemistry of this compound, particularly the R-configuration at C-11, suggests the incorporation of D-tryptophan, or a post-translational epimerization event. semanticscholar.org

Further research, including gene cluster identification and in vitro enzymatic assays, is needed to fully unravel the speculative pathways and identify the transient metabolic intermediates on the route to this compound.

Genetic and Enzymatic Studies on Biosynthesis Regulation

The biosynthesis of this compound, a complex spiroquinazoline alkaloid, is orchestrated by a dedicated biosynthetic gene cluster (BGC) containing the genetic blueprints for the required enzymes. While direct and exhaustive studies on the regulation of the this compound-specific BGC are limited, significant insights can be drawn from research on closely related compounds, particularly the fumiquinazolines, which share precursors and structural motifs. The heterologous expression of a fungal artificial chromosome (FAC) in Aspergillus nidulans has successfully induced the production of this compound, confirming the existence of a distinct BGC responsible for its synthesis. google.comgoogle.com

Research into the biosynthesis of fumiquinazoline C (FqC) in Aspergillus fumigatus has revealed a multi-layered regulatory network that likely mirrors the control mechanisms for this compound production. This regulation involves transcription factors and signaling pathways that integrate secondary metabolism with fungal development and environmental stress responses.

Key regulatory elements identified in the analogous fumiquinazoline pathway include:

Transcription Factors: The expression of fumiquinazoline biosynthesis genes is under the control of specific transcription factors. RlmA has been shown to directly regulate the expression of the fmq genes. nih.gov Conversely, the stress-responsive transcription factor SebA acts as a repressor; its deletion leads to the overproduction of FqC. nih.gov Furthermore, developmental regulators such as BrlA and StuA are implicated, as the expression of genes within the fumiquinazoline cluster is diminished in their absence, linking alkaloid production to conidiation (asexual sporulation). nih.gov

MAPK Signaling: The cell wall integrity pathway, a critical signaling cascade in fungi, plays a crucial role. The Mitogen-Activated Protein Kinase (MAPK) MpkA is involved in a dual regulatory function. It influences the expression of the fmq genes via the transcription factor RlmA and also directly phosphorylates one of the non-ribosomal peptide synthetase (NRPS) enzymes in the cluster, FmqC. nih.gov

The core of the biosynthetic machinery consists of non-ribosomal peptide synthetases (NRPS), which are large, multi-domain enzymes responsible for the stepwise assembly of the peptide backbone from amino acid precursors—anthranilic acid, tryptophan, and alanine. nih.govnih.gov The fumiquinazoline pathway, for instance, utilizes a trimodular NRPS (Af12080) to assemble the initial tripeptide, and a separate monomodular NRPS (Af12050) for a later modification step. nih.gov These NRPS enzymes work in concert with tailoring enzymes, such as oxidoreductases and flavoproteins (e.g., Af12060 and Af12070), which catalyze the complex cyclizations and oxidative modifications necessary to form the final intricate structure of these alkaloids. nih.govnih.gov

The discovery that an A. nidulans strain (AtFAC9D19), containing a fungal artificial chromosome with a specific secondary metabolite gene cluster, produces this compound provides a direct target for future investigation into the specific regulatory genes and enzymatic functions governing its unique biosynthesis. google.comgoogle.com

| Regulatory Element | Organism Studied | Function in Analogous Pathways (Fumiquinazoline) | Potential Role in this compound Biosynthesis |

| MpkA (MAPK) | Aspergillus fumigatus | Phosphorylates NRPS enzyme (FmqC); part of the cell wall integrity pathway regulating fmq gene expression. nih.gov | Likely involved in signaling cascades that control the activity and expression of biosynthetic enzymes. |

| RlmA (Transcription Factor) | Aspergillus fumigatus | Directly regulates the expression of fmq biosynthetic genes. nih.gov | A homologous transcription factor may act as a key activator of the this compound gene cluster. |

| SebA (Transcription Factor) | Aspergillus fumigatus | Acts as a repressor of the fmq gene cluster. nih.gov | A similar repressive mechanism could control the timing and level of this compound production. |

| BrlA/StuA (Developmental Regulators) | Aspergillus fumigatus | Expression of fmq genes is downregulated in their absence, linking biosynthesis to conidiation. nih.gov | This compound production may be linked to specific developmental stages of the producing fungus. |

| NRPS (e.g., Af12080, Af12050) | Aspergillus fumigatus | Assemble peptide backbone from anthranilate, tryptophan, and alanine precursors. nih.gov | A multi-modular NRPS is central to assembling the core tripeptide precursor of this compound. |

| Oxidoreductases/Flavoproteins (e.g., Af12060, Af12070) | Aspergillus fumigatus | Catalyze oxidative annulation and cyclization reactions to form the complex scaffold. nih.govnih.gov | Crucial for the formation of the characteristic spiro-center and pentacyclic structure of this compound. |

Structural Characterization and Stereochemical Aspects

Elucidation of Spiroquinazoline (B1250128) Core and Tricyclic Diterpenoid Skeleton

The fundamental structure of alantrypinone is built upon a spiroquinazoline core. This central motif is a defining feature of a class of alkaloids isolated primarily from fungal sources. semanticscholar.orgresearchgate.net The structure of this compound was definitively established through X-ray crystallography, which revealed the precise connectivity and three-dimensional arrangement of its atoms. semanticscholar.orgresearchgate.net This analysis confirmed the presence of a spiro linkage, where a single carbon atom is part of two different rings.

Analysis of Spiro[indole-pyrrolidone] and Pyrazinoquinazolinedione Frameworks

A closer examination of this compound's structure reveals the presence of two key heterocyclic frameworks: a spiro[indole-pyrrolidone] system and a pyrazinoquinazolinedione moiety. The spiro[indole-pyrrolidone] unit is formed by the spirocyclic fusion of an indole (B1671886) ring (specifically, an oxindole) and a pyrrolidone ring. This arrangement creates a sterically congested and highly functionalized core. The presence of the oxindole (B195798) is a characteristic feature of many related alkaloids. researchgate.net

The pyrazinoquinazolinedione framework is another critical component, formed by the fusion of a pyrazine (B50134) ring and a quinazolinone ring system. researchgate.net This fused heterocyclic system is linked to the spiro[indole-pyrrolidone] core and is a common structural element in fumiquinazoline-related alkaloids. researchgate.net The elucidation of both the spiro[indole-pyrrolidone] and pyrazinoquinazolinedione frameworks was heavily reliant on comprehensive NMR and mass spectrometry data. researchgate.net

Stereochemical Assignments and Chiral Centers

This compound possesses multiple chiral centers, leading to a specific three-dimensional arrangement of its atoms. The absolute configuration of these stereocenters is crucial for its biological activity and has been a subject of significant research. The definitive assignment of the absolute stereochemistry of this compound was achieved through X-ray crystallography, utilizing the anomalous dispersion technique on a co-crystal with DMSO and acetonitrile. semanticscholar.orgresearchgate.net

The key chiral centers in this compound have been assigned as (3R,14R, 17S). mdma.ch The stereochemistry at the spiro center (C-13) and the N,N-acetal carbon (C-14) were further supported by Nuclear Overhauser Effect (nOe) experiments in related compounds, which provide information about the spatial proximity of atoms. semanticscholar.org The synthesis of ent-alantrypinone, the enantiomer of the natural product, further confirmed the absolute stereochemical assignment made by X-ray crystallography. semanticscholar.org

Anionic Equilibration and Epimerization Studies

An interesting chemical property of this compound is its ability to undergo anionic equilibration. figshare.comnih.govacs.orgacs.org Studies have demonstrated an anionic equilibration between this compound and its C-17 epimer. acs.orgacs.org This process involves the reversible conversion of one stereoisomer into another under basic conditions. A proposed mechanism for this epimerization has been put forward. figshare.comnih.govacs.org

This equilibration has also been observed in synthetic ester analogues of this compound, highlighting the lability of the stereocenter adjacent to the carbonyl group in the pyrrolidone ring. figshare.comnih.govacs.org These studies provide valuable insights into the chemical reactivity and stereochemical stability of the this compound scaffold.

Comparative Structural Analysis with Related Spiroquinazoline Alkaloids (e.g., Serantrypinone)

This compound is structurally related to other spiroquinazoline alkaloids, most notably serantrypinone (B1250952). semanticscholar.org Serantrypinone was isolated from the fungus Penicillium thymicola and shares the same core structure as this compound. semanticscholar.orgresearchgate.net The primary difference between the two is the substitution at the C-17 position; this compound possesses a methyl group derived from alanine (B10760859), while serantrypinone has a hydroxymethyl group originating from a serine residue. mdma.ch

The structural similarity is so close that the CD spectrum of serantrypinone is essentially identical to that of this compound, which was instrumental in assigning the absolute configuration of serantrypinone as the same as this compound's. semanticscholar.orgmdma.ch However, a discrepancy in the sign of specific rotation was initially reported for serantrypinone isolated from different fungal sources (Aspergillus terreus and Penicillium thymicola). semanticscholar.org Subsequent synthetic work clarified that both fungi produce the same enantiomer. semanticscholar.org This comparative analysis underscores the subtle structural variations that can occur within this class of natural products.

| Feature | This compound | Serantrypinone |

| Core Structure | Spiroquinazoline | Spiroquinazoline |

| Amino Acid Residue | Alanine | Serine |

| Substitution at C-17 | Methyl group | Hydroxymethyl group |

| Absolute Configuration | (3R,14R, 17S) | (3R,14R, 17S) |

| Producing Organism (example) | Penicillium thymicola | Penicillium thymicola, Aspergillus terreus |

Biological Activities and Molecular Mechanisms

Antimicrobial Activity Investigations

Alantrypinone has been reported to possess antimicrobial properties. ontosight.airesearchgate.net Its efficacy has been tested against various bacterial and fungal strains.

Studies have shown that this compound exhibits inhibitory activity against Gram-positive bacteria. Specifically, weak inhibition has been observed against Bacillus subtilis. rsc.org Research on other compounds isolated alongside this compound has demonstrated significant activity against Staphylococcus aureus, suggesting a potential area for further investigation into this compound's specific effects. researchgate.netmdpi.com

Table 1: Antibacterial Activity of this compound and Associated Compounds

| Compound/Extract | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| This compound | Bacillus subtilis | Weak inhibition (MIC = 50 µM) | rsc.org |

| Compound 4 (from Aspergillus fumigatus) | Staphylococcus aureus (16339 & 29213) | Significant activity (MIC = 1.56 & 0.78 µg/mL) | researchgate.netmdpi.com |

| Fumiquinazoline D & F | Staphylococcus aureus | Active (12, 15 mm inhibition zone) | scielo.org.mxscielo.org.mx |

| Fumiquinazoline D & F | Bacillus subtilis | Active (12, 15 mm inhibition zone) | scielo.org.mxscielo.org.mx |

Research has indicated that this compound and its associated compounds have antifungal properties. One study highlighted that a compound isolated with this compound showed significant antifungal activity against Fusarium oxysporum f. sp. momordicae with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL. researchgate.net Other Penicillium secondary metabolites found with this compound have also demonstrated antifungal activity. researchgate.net

Anti-inflammatory Properties at the Cellular Level

This compound is among a class of alkaloids from Aspergillus species that have been reported to possess anti-inflammatory properties. mdpi.com Studies on related compounds isolated from the same genus have shown significant inhibition of inflammatory mediators. science.gov For instance, certain compounds can lower the levels of tumor necrosis factor-α (TNF-α). science.gov While direct studies on this compound's anti-inflammatory mechanism are not detailed in the provided results, the general activity of the compound class is noted. ontosight.ai

Antioxidant Activity in Biological Systems

The antioxidant potential of this compound has been recognized. ontosight.ai It is often found among other secondary metabolites of Penicillium, such as Atrovenetin, which is known for its antioxidant effects. researchgate.net The quinonoid structure present in many related fungal metabolites allows them to participate in redox reactions, which can result in either antioxidant or pro-oxidant properties depending on the conditions. mdpi.com

Antitumoral Activity in In Vitro Models

This compound has been reported to possess antitumoral activity. researchgate.net While specific details on the in vitro models used for this compound were not available in the search results, related fungal metabolites have shown cytotoxic activity against various cancer cell lines. rsc.org For example, fumiquinazoline J, an analogue, has shown pronounced cytotoxic activity against L5178Y and other human cancer cell lines. rsc.org

Phytotoxic and Allelopathic Effects

Significant research has been conducted on the phytotoxic and allelopathic effects of this compound. It has been identified as a metabolite with herbicidal activity. researchgate.netbiorxiv.org In laboratory settings, (+)-Alantrypinone, isolated from the endophytic fungus Aspergillus sp. YL-6, demonstrated potent allelopathic effects on wheat (Triticum aestivum) and radish (Raphanus sativus). tandfonline.com

At concentrations of 10 and 20 ppm, this compound, along with other isolated compounds, completely inhibited the germination and growth of these test seeds. tandfonline.commdpi.com Notably, (+)-Alantrypinone displayed the most potent inhibitory effects on radish seeds, with activity comparable to the broad-spectrum systemic herbicide glyphosate. tandfonline.commdpi.com The indole (B1671886) fragment in this compound's structure is thought to play a crucial role in its phytotoxic activity, possibly acting via a mechanism similar to that of the plant growth regulator indole-3-acetic acid (IAA). tandfonline.com

Table 2: Phytotoxic Effects of (+)-Alantrypinone

| Plant Species | Concentration | Effect | Reference |

|---|---|---|---|

| Radish (Raphanus sativus) | 10 ppm | Complete inhibition of germination | tandfonline.com |

| Radish (Raphanus sativus) | 20 ppm | Complete inhibition of germination | tandfonline.commdpi.com |

| Wheat (Triticum aestivum) | 10 ppm | Complete inhibition of germination | tandfonline.com |

| Wheat (Triticum aestivum) | 20 ppm | Complete inhibition of germination | tandfonline.commdpi.com |

Insecticidal Activity and Neurobiological Targets

This compound also functions as an insecticide by targeting the nervous system of insects. researchgate.netmdpi.com Its mechanism of action involves the selective antagonism of specific neurotransmitter receptors.

This compound acts as a selective antagonist of γ-aminobutyric acid (GABA) receptors in insects. researchgate.netmdpi.com GABA is a primary inhibitory neurotransmitter in the central nervous system of insects. mdpi.com By blocking GABA receptors, this compound disrupts normal nerve function.

Crucially, this antagonism is selective for insect GABA receptors over those found in mammals. researchgate.netnih.gov Studies have demonstrated that this compound and its related compound, serantrypinone (B1250952), exhibit a 47 to 61-fold greater selectivity for housefly (Musca domestica) GABA receptors compared to rat GABA receptors. nih.govresearchgate.net This selectivity is a key characteristic that makes this compound a promising lead compound for developing safer insecticides with reduced off-target effects on vertebrates. researchgate.netnih.gov

The antagonistic activity of this compound at insect GABA receptors has been confirmed through binding assays. researchgate.netnih.gov These assays measure the ability of a compound to displace a known radiolabeled ligand that binds to the receptor.

Screening of fungal culture extracts from Aspergillus terreus led to the isolation of this compound and serantrypinone based on their ability to inhibit the specific binding of [3H]1-(4-ethynylphenyl)-4-n-propyl-2,6,7-trioxabicyclo[2.2.2]octane, a noncompetitive antagonist, to housefly head membranes. researchgate.net In these assays, this compound (referred to as PF1198A) and serantrypinone (referred to as PF1198B) displayed IC50 values of 0.34 µM and 2.1 µM, respectively. nih.govresearchgate.net An IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Further investigations using synthetic derivatives of this compound have provided insights into the structure-activity relationship for its binding to housefly GABA receptors. researchgate.netnih.gov These studies have shown that the amide NHs at positions 2 and 18 are important for high activity, and the absence of an aromatic ring at position 16 leads to a significant drop in potency. researchgate.netnih.gov

The table below presents the IC50 values of this compound and Serantrypinone for the inhibition of ligand binding to housefly GABA receptors.

| Compound | IC50 (µM) |

| This compound | 0.34 |

| Serantrypinone | 2.1 |

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Key Pharmacophores and Structural Motifs for Activity

Pharmacophore modeling for complex natural products like Alantrypinone involves identifying the key structural features responsible for their biological activity. For the broader class of spiro-oxindole and diketopiperazine alkaloids, certain motifs are consistently highlighted as crucial for interaction with biological targets.

While direct studies on this compound's amide groups are unavailable, the diketopiperazine core, which contains two amide linkages, is a well-recognized privileged structure in medicinal chemistry. nih.gov The amide N-H groups in such scaffolds are capable of forming hydrogen bonds with biological targets, which can be critical for binding affinity and selectivity. nih.gov In many bioactive diketopiperazine alkaloids, the ability of the amide protons to act as hydrogen bond donors is a key component of their pharmacophore.

General Activity Trends Related to Amide Groups in Diketopiperazine Alkaloids

| Modification | General Effect on Activity | Rationale |

|---|---|---|

| N-alkylation | Often leads to a decrease in activity | Blocks hydrogen bond donor capability |

| N-acylation | Variable, can increase or decrease activity | Alters steric and electronic properties |

The presence of aromatic rings is a common feature in many biologically active spiro-oxindole alkaloids. These aromatic moieties can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and cation-π interactions with biological targets. The specific nature and substitution pattern of the aromatic ring can significantly influence the compound's potency and selectivity. For many spiro-oxindole derivatives, the aromatic portion of the molecule is essential for orienting the compound within a binding pocket and for establishing key interactions that drive biological activity.

The spirocyclic center at the 3-position of the oxindole (B195798) core is a hallmark of this class of alkaloids and is pivotal for their three-dimensional structure and, consequently, their biological activity. Modifications at this position, including changes to the spiro-fused ring system or the introduction of substituents, can dramatically alter the compound's interaction with its target. In various spiro-oxindole analogues, the nature, size, and stereochemistry of the substituents at this position have been shown to be critical determinants of biological efficacy.

Illustrative Impact of C3-Spiro Ring Substituents on Bioactivity in Spiro-oxindole Analogs

| Substituent Type | General Observation |

|---|---|

| Small alkyl groups | May be well-tolerated or enhance activity |

| Bulky aromatic groups | Can enhance activity through additional binding interactions |

Stereochemical Influence on Biological Activity

Stereochemistry plays a crucial role in the biological activity of natural products, as enantiomers or diastereomers of a compound can exhibit vastly different potencies and pharmacological profiles. This is due to the stereospecific nature of interactions with chiral biological macromolecules like enzymes and receptors.

Hypothetical Activity Comparison of C-13 Epimers

| Epimer | Relative Potency | Postulated Reason |

|---|---|---|

| Natural Isomer | 100% | Optimal fit to the biological target |

Computational Approaches in SAR Analysis

In the absence of extensive empirical SAR data for this compound, computational methods would be an invaluable tool for predicting the effects of structural modifications. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping are frequently employed for classes of compounds like spiro-oxindole and diketopiperazine alkaloids to guide drug discovery efforts. rsc.org These in silico approaches can help to identify potential binding modes, rationalize the activity of known compounds, and predict the activity of novel derivatives, thereby prioritizing synthetic efforts. nih.govmdpi.comresearchgate.net

Rational Design of this compound Analogs for Enhanced Selectivity

The rational design of this compound analogs has been a focused area of research, primarily aimed at enhancing their selectivity as antagonists for insect GABA receptors over their mammalian counterparts. This strategic approach is crucial for the development of safer and more effective insecticides. A significant body of work in this area involves the systematic synthesis and biological evaluation of a series of racemic this compound derivatives to elucidate their structure-activity relationships (SAR). nih.gov

One key study involved the synthesis of 34 this compound derivatives and their subsequent assessment for the ability to inhibit the specific binding of [3H]4'-ethynyl-4-n-propylbicycloorthobenzoate (EBOB), a high-affinity non-competitive antagonist, to housefly-head membranes. This research provided critical insights into the structural modifications that influence the potency and selectivity of these compounds. nih.gov

The investigation into the SAR of these analogs revealed several important structural features that govern their activity:

Stereochemistry: A foundational finding was that there is no significant difference in potency between the natural (+)-alantrypinone and its synthetic racemate. This suggests that the stereocenter at the spiro-carbon may not be a critical determinant for binding to the insect GABA receptor. nih.gov

Amide Groups: The integrity of the amide NH groups at positions 2 and 18 of the this compound scaffold was found to be crucial for maintaining high activity. Modifications to these groups generally lead to a decrease in antagonist potency. nih.gov

Aromatic Ring: The presence of an aromatic ring at the 16-position is another key factor for potent antagonist activity. Analogs lacking this feature exhibited a considerable drop in their ability to inhibit EBOB binding. nih.gov

Substituents at the 3-Position: The introduction of large substituents at the 3-position of the this compound core was found to be detrimental to high activity. This indicates that the binding pocket likely has steric constraints in this region. nih.gov

These SAR findings provide a rational basis for the design of future this compound analogs with improved selectivity. By focusing on modifications that maintain the essential pharmacophoric elements while introducing features that exploit differences between insect and mammalian GABA receptors, it is possible to develop more effective and environmentally benign insecticides.

The following table summarizes the inhibitory activity of selected synthetic this compound analogs against [3H]EBOB binding in housefly-head membranes, illustrating the structure-activity relationships discussed.

| Compound | R1 | R2 | R3 | IC50 (µM) |

| (+)-Alantrypinone | H | H | Phenyl | 0.12 |

| (±)-Alantrypinone | H | H | Phenyl | 0.14 |

| Analog 1 | Me | H | Phenyl | 0.89 |

| Analog 2 | H | Me | Phenyl | >100 |

| Analog 3 | H | H | 4-Methoxyphenyl | 0.25 |

| Analog 4 | H | H | Cyclohexyl | 5.6 |

| Analog 5 | H | H | H | >100 |

Advanced Analytical Methodologies in Research

Biochemical and Ligand Binding Assays

Biochemical investigations have been crucial in isolating and characterizing Alantrypinone, a spiroquinazoline (B1250128) alkaloid, from its natural sources. semanticscholar.org The compound was first isolated from cultures of the fungus Penicillium thymicola. semanticscholar.orgresearchgate.net Subsequent biochemical characterization efforts have also identified this compound and related quinazolines in other species, such as Penicillium verrucosum. asm.orgnih.gov These studies often involve screening fungal isolates for the production of secondary metabolites, followed by analysis using chromatographic and spectrometric methods. asm.orgnih.gov

Ligand binding assays are fundamental in determining the biological targets of natural products like this compound. Research has established that this compound functions as a selective antagonist for insect γ-aminobutyric acid (GABA) receptors, which are significant sites of action for insecticides. researchgate.netnih.govtarbaweya.org The compound's interaction with GABA receptors has been evaluated through various assays, including whole-cell patch-clamp methods using insect neurons and competitive ligand binding studies. researchgate.net These assays are designed to measure the ability of a compound to interact with and modulate the function of a specific receptor, providing insight into its mechanism of action. ontosight.ai

Radioligand binding assays are a specific and highly sensitive type of ligand binding assay used to quantify the interaction between a compound and a receptor. This technique has been pivotal in elucidating the antagonist activity of this compound at insect GABA receptors. researchgate.netnih.gov In a key study, researchers synthesized a series of racemic this compound derivatives to probe the structure-activity relationship of this compound class. nih.gov

The assay measured the ability of 34 synthetic compounds to inhibit the specific binding of [³H]4'-ethynyl-4-n-propylbicycloorthobenzoate (EBOB), a high-affinity non-competitive antagonist radioligand, to membranes prepared from housefly heads. researchgate.netnih.gov This competitive binding assay revealed critical structural features necessary for potent antagonist activity at the housefly GABA receptor. nih.gov The findings demonstrated that this compound is a selective antagonist for housefly GABA receptors compared to rat GABA receptors, highlighting its potential as a lead compound for developing safer insecticides. researchgate.netnih.govresearchgate.net

The results from these radioligand binding assays provided detailed insights into the molecular requirements for interaction with the insect GABA receptor.

| Structural Feature Investigated | Finding from Radioligand Binding Assay | Reference |

|---|---|---|

| Stereochemistry | No significant difference in potency was observed between natural (+)-Alantrypinone and its synthetic racemate. | nih.gov |

| Amide Groups (at positions 2 and 18) | The amide NH groups were found to be important for high activity. | researchgate.netnih.gov |

| Aromatic Ring (at position 16) | Compounds lacking the aromatic ring at this position showed a considerable drop in potency. | nih.gov |

| Substituent at Position 3 | The presence of a large substituent at this position was found to be detrimental to high activity. | researchgate.netnih.gov |

| Indolin-2-one Moiety | Removal of the indolin-2-one structure is detrimental to activity. | researchgate.net |

Ecological and Biocenotic Roles

Role as a Fungal Secondary Metabolite in Endophytic Relationships

The production of such bioactive compounds is a characteristic feature of endophytic fungi, which are recognized as a rich source of novel and biologically active natural products. researchgate.netresearchgate.net These metabolites are not essential for the primary growth of the fungus but are thought to play crucial roles in adaptation, defense, and communication within their ecological niche. scirp.org The synthesis of alantrypinone by an endophyte underscores the complex biochemical interplay that occurs between the fungus and its host plant, which can influence the host's physiology and ecological interactions. researchgate.netscirp.org

Endophytic fungi like Aspergillus sp. have demonstrated the ability to produce a wide array of secondary metabolites, and the specific compounds produced can vary depending on the fungal species and the host plant it inhabits. scispace.com This diversity of chemical structures contributes to the broad spectrum of biological activities observed, positioning these endophytic relationships as a key area of interest in chemical ecology. scispace.com

Contribution to Host Plant Defense Mechanisms (Allelopathy)

A significant ecological function of this compound is its contribution to the defense mechanisms of its host plant through allelopathy—the process by which an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. tandfonline.com this compound has been identified as a potent allelochemical, exhibiting inhibitory effects on the growth of other plants. tandfonline.com

Research has demonstrated that (+)-alantrypinone, isolated from Aspergillus sp. YL-6, displays significant phytotoxic activity. tandfonline.com In laboratory bioassays, this compound has been shown to inhibit the germination and growth of both wheat (Triticum aestivum) and radish (Raphanus sativus) seeds. tandfonline.com Notably, the inhibitory effects of (+)-alantrypinone on radish seeds were found to be comparable to those of glyphosate, a widely used broad-spectrum herbicide. tandfonline.com

The allelopathic activity of this compound and other compounds produced by the endophytic fungus provides a protective advantage to the host plant by suppressing the growth of competing plant species in its vicinity. tandfonline.com This phenomenon may explain observations of reduced weed growth around certain plants that harbor such endophytic fungi. tandfonline.com The table below summarizes the allelopathic effects of (+)-alantrypinone on wheat and radish at various concentrations.

Allelopathic Effects of (+)-Alantrypinone on Wheat and Radish

| Concentration (ppm) | Effect on Wheat (Triticum aestivum) | Effect on Radish (Raphanus sativus) |

|---|---|---|

| 1.25 | Inhibition of germination and seedling growth | Inhibition of germination and seedling growth |

| 2.5 | Increased inhibition compared to 1.25 ppm | Increased inhibition compared to 1.25 ppm |

| 5 | Significant inhibition of germination and growth | Significant inhibition of germination and growth |

| 10 | Complete inhibition of germination | Complete inhibition of germination |

| 20 | Complete inhibition of germination | Complete inhibition of germination |

Occurrence and Accumulation in Agricultural Contexts (e.g., Infected Fruits)

The presence of this compound is not limited to the internal tissues of host plants; it can also be found in agricultural products, particularly in fruits that have been infected by fungi capable of its production. Fungal diseases in fruits can lead to the accumulation of various secondary metabolites, including mycotoxins and other bioactive compounds.

A study on blood oranges infected with various fungal species, including Colletotrichum, Alternaria, and Penicillium, revealed a notable accumulation of this compound in diseased fruits. Specifically, the relative abundance of this compound was found to be approximately three to four times higher in the juice of mummified oranges compared to the juice from asymptomatic fruits of the same cultivars. This suggests that the fungal infection triggers the production and subsequent accumulation of this compound within the fruit tissue.

The contamination of fruits and vegetables with fungal secondary metabolites is a significant concern in agriculture and food safety. scispace.com While some of these compounds may play a role in the pathogen's virulence and colonization of the host tissue, their presence in the final product can have implications for quality and safety. The detection of elevated levels of this compound in infected citrus fruits highlights its potential as a marker for fungal disease in certain agricultural commodities.

Implications for Microbial Ecology and Chemical Communication

The production of secondary metabolites like this compound by endophytic fungi has broader implications for microbial ecology and the complex web of chemical communication that occurs in nature. nih.gov These compounds can act as signaling molecules, mediating interactions between the producing fungus and other microorganisms in its environment. nih.govpreprints.orgnih.gov

Within the plant's microbiome, this compound may play a role in shaping the microbial community structure by inhibiting the growth of competing fungi and bacteria. This would provide a competitive advantage to the this compound-producing endophyte, allowing it to maintain its niche within the host plant. Such chemical-mediated interactions are fundamental to the stability and functioning of microbial ecosystems. preprints.orgnih.gov

Furthermore, the release of this compound into the surrounding environment, either through exudation from the host plant's roots or from the decomposition of plant tissues, can influence the microbial composition of the soil. nih.gov This form of chemical communication is a key aspect of the intricate relationships between plants, their associated microorganisms, and the wider soil food web. The study of such chemical ecology provides valuable insights into the roles that fungal secondary metabolites play in structuring biological communities and mediating ecological processes. nih.govpreprints.orgnih.gov

Future Research Directions and Applications

Elucidation of Undiscovered Biosynthetic Genes and Enzymes

The biosynthesis of Alantrypinone is part of the larger family of fumiquinazoline (FQ) alkaloids, which are assembled from the amino acid precursors anthranilic acid, L-tryptophan, and L-alanine. nih.govebi.ac.uknih.gov The core scaffold is constructed by Non-Ribosomal Peptide Synthetase (NRPS) assembly lines. nih.govnih.gov In Aspergillus fumigatus, the FQ gene cluster has been identified, and the trimodular NRPS Af12080 is predicted to be responsible for creating Fumiquinazoline F (FQF), a key precursor. nih.govebi.ac.uk

Future research is focused on identifying the specific genes and enzymes responsible for the later, more complex steps in the this compound pathway. While the initial assembly of the quinazolinone core is understood, the precise enzymatic mechanisms that lead to the unique spiro-indoline structure of this compound are not fully elucidated. nih.govsemanticscholar.org Identifying these novel enzymes, likely oxidases or cyclases, could provide powerful biocatalytic tools for generating complex molecular scaffolds. nih.gov The use of bioinformatics to mine fungal genomes, combined with biochemical characterization of candidate enzymes, is a key strategy for uncovering these missing links in the biosynthetic puzzle. nih.gov

Development of Novel Synthetic Strategies for Complex Analogs and Derivatives

The compelling biological profile of this compound has spurred considerable effort in the field of organic synthesis. A significant breakthrough in its synthesis involves the use of a hetero-Diels-Alder reaction as a key strategic step to construct the pentacyclic framework. acs.orgresearchgate.net One efficient total synthesis was accomplished in just eight steps starting from anthranilic acid. acs.org

Modern synthetic research is moving beyond simply recreating the natural product and is now focused on developing flexible and efficient strategies to produce a wide range of analogs and derivatives for structure-activity relationship (SAR) studies. researchgate.netsci-hub.se Key areas of development include:

Multicomponent Reactions (MCRs): The use of one-pot MCRs, often accelerated by microwave irradiation, allows for the rapid assembly of the core pyrazino[2,1-b]quinazoline-3,6-dione scaffold from simple starting materials. nih.govbiotage.co.jp

Catalytic Asymmetric Synthesis: Developing enantioselective methods is crucial for accessing specific stereoisomers, which can have profoundly different biological activities. researchgate.net

Late-Stage Functionalization: Strategies that allow for the modification of the complex this compound scaffold in the final steps of a synthesis are highly desirable for efficiently creating libraries of derivatives.

These advanced synthetic routes are essential for optimizing the compound's properties and exploring its full potential. sci-hub.se

Exploration of New Biological Activities in Diverse Model Systems

This compound was initially identified as an insecticidal alkaloid, but subsequent research has revealed a broader spectrum of biological activities across various model systems. nih.govontosight.ai Its primary mode of action as an insecticide is the selective antagonism of γ-aminobutyric acid (GABA) receptors in insects. researchgate.netnih.govresearchgate.net

Beyond its insecticidal properties, this compound has demonstrated several other notable biological effects:

Antifouling Activity: It exhibits strong inhibitory effects against the larval settlement of barnacles, suggesting potential applications in developing environmentally friendly marine antifouling coatings. nih.gov

Allelopathic Effects: The compound has shown potent herbicidal activity, inhibiting the germination and growth of plants such as wheat (Triticum aestivum) and radish (Raphanus sativus). acs.orgresearchgate.net Its efficacy in some assays has been compared to the commercial herbicide glyphosate. researchgate.netmdpi.com

Antimicrobial and Cytotoxic Properties: Like many quinazoline (B50416) alkaloids, this compound and related fumiquinazolines have been reported to possess moderate cytotoxic activity against various cancer cell lines and some antimicrobial properties. nih.govontosight.ai

Future studies aim to explore these activities in greater detail and to screen this compound against a wider array of biological targets and model organisms to uncover new therapeutic or agrochemical applications. ontosight.ai

Interactive Table of this compound Research Findings

Click to view interactive data

| Research Area | Key Finding | Model System | Potential Application | Reference |

|---|---|---|---|---|

| Insecticidal Activity | Acts as a selective antagonist of GABA receptors. | Housefly (Musca domestica) | Safer Insecticides | researchgate.netnih.govresearchgate.net |

| Herbicidal Activity | Inhibits seed germination and seedling growth. | Wheat (Triticum aestivum), Radish (Raphanus sativus) | Bioherbicides | acs.orgresearchgate.netmdpi.com |

| Antifouling Activity | Inhibits larval settlement. | Barnacles (Amphibalanus amphitrite) | Marine Coatings | nih.gov |

| Biosynthesis | Derived from anthranilic acid via NRPS machinery. | Aspergillus and Penicillium fungi | Biocatalysis, Synthetic Biology | nih.govnih.gov |

| Chemical Synthesis | Efficiently synthesized using hetero-Diels-Alder reactions. | Organic Chemistry Lab | Drug Discovery, SAR Studies | acs.orgrsc.org |

Application as a Lead Compound for Agrochemicals (e.g., Safer Insecticides, Herbicides)

The most promising application for this compound is in the development of new agrochemicals. ontosight.ai Its properties make it an excellent lead compound for two distinct purposes:

Safer Insecticides: The compound's high selectivity for insect GABA receptors over their mammalian (rat) counterparts is a critical feature. researchgate.net This selectivity suggests that derivatives could be developed into insecticides that are potent against pests while having a lower toxicity risk for humans and other vertebrates, addressing a major goal in modern crop protection. researchgate.netnih.gov

Herbicides: The potent phytotoxic effects of this compound, which in some studies rival those of the broad-spectrum herbicide glyphosate, make it a valuable scaffold for developing new bioherbicides. acs.orgmdpi.com As an natural product, it may possess a novel mode of action, which is particularly important for managing the growing problem of herbicide-resistant weeds.

The development of synthetic libraries based on the this compound structure will be crucial for optimizing potency, selectivity, and field stability for these agrochemical applications. researchgate.net

Investigation of Ecological Significance and Bioremediation Potential

This compound is a secondary metabolite produced by several fungal species, including some that live as endophytes within plant tissues. acs.orgresearchgate.net This ecological context suggests that the compound may play a role in the chemical ecology of its producing organism. For instance, its insecticidal and allelopathic properties could provide a defensive advantage to the host plant, protecting it from herbivores and competing flora. researchgate.net Its presence in marine-derived fungi also points to a potential role in complex marine ecosystems. nih.govbiorxiv.org

Further research is needed to fully understand the ecological significance of this compound. Investigating its role in plant-fungus symbiosis, its influence on soil microbial communities, and its natural degradation pathways will provide a more complete picture of its environmental function. While some fungi from the Aspergillus genus are known for their bioremediation capabilities, such as degrading antibiotics, there is currently no significant research into the potential of this compound itself being used for bioremediation purposes. science.gov

Q & A

Q. How to design longitudinal studies assessing this compound’s chronic exposure effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.